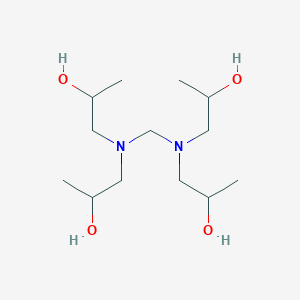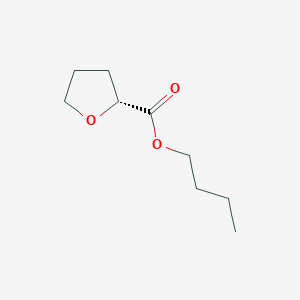
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydrofuran, a heterocyclic compound containing a furan ring that has been fully hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- typically involves the hydrogenation of 2-furancarboxylic acid derivatives. One common method is the catalytic hydrogenation of 2-furancarboxylic acid using palladium (Pd) catalysts under hydrogen gas (H2) atmosphere . The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation of the furan ring to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the hydrogenation process. The use of supported Pd catalysts on various substrates, such as carbon or alumina, can enhance the efficiency and yield of the reaction . Additionally, solvent selection plays a crucial role in the reaction, with common solvents including ethanol or methanol to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The tetrahydrofuran ring provides structural stability and can interact with enzymes or receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: An organic compound with a furan ring and a carboxylic acid group.
2,5-Furandicarboxylic acid: A compound with two carboxylic acid groups on a furan ring, used as a monomer in polymer production.
Ethyl tetrahydrofuran-2-carboxylate: An ester derivative of tetrahydrofuran-2-carboxylic acid.
Uniqueness
2-Furancarboxylic acid, tetrahydro-, butyl ester, (2R)- is unique due to its specific stereochemistry (2R configuration) and the presence of a butyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
375825-12-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
butyl (2R)-oxolane-2-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
HISPCZJMPXQANI-MRVPVSSYSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H]1CCCO1 |
SMILES canonique |
CCCCOC(=O)C1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


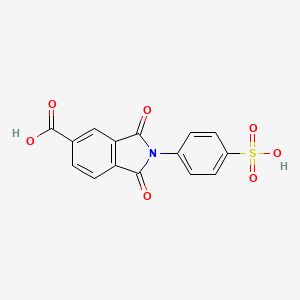
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)



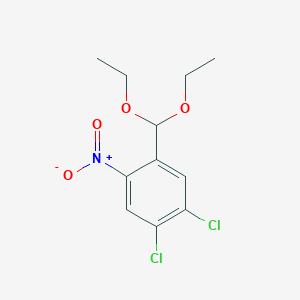
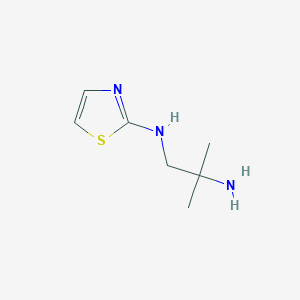

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
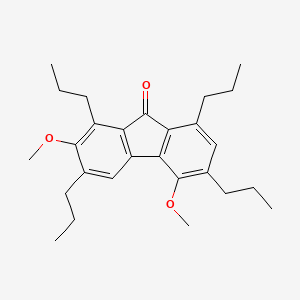


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
